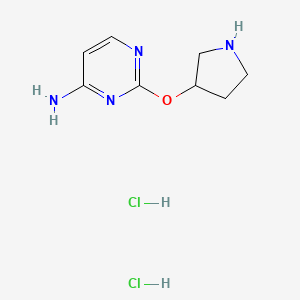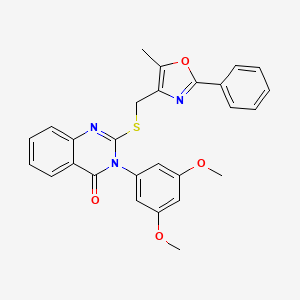
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with various substituents attached. These include a 3,5-dimethoxyphenyl group, a 5-methyl-2-phenyloxazol-4-yl group, and a methylthio group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the quinazolinone core might undergo reactions typical of amides, while the phenyl and oxazole rings might undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the presence of polar groups might affect its solubility in various solvents.Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
Novel quinazolin-4(3H)-ones have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. One compound, in particular, showed comparable activity to chlorpheniramine maleate but with much lower sedation, suggesting potential as a new class of antihistamines (Alagarsamy & Parthiban, 2013).
Antimicrobial Activity
Research on quinazolinone derivatives containing a triazolylthioether moiety revealed that some compounds possess good antimicrobial activities. This includes significant inhibitory effects against various bacterial and fungal strains, with one compound showing superior efficacy to commercial bactericides and fungicides (Yan et al., 2016).
Antiparkinsonian Agents
Studies on azetidinonyl and thiazolidinonyl quinazolinone derivatives have explored their potential as antiparkinsonian agents. The compounds exhibited promising activity in experimental models, with specific derivatives identified for further development in the treatment of Parkinson's disease (Kumar et al., 2012).
Anticancer Activity
Several quinazolinone analogues have been synthesized and assessed for their antitumor properties. Notable findings include compounds with broad-spectrum antitumor activity, as well as selective efficacy against particular cancer cell lines, highlighting the potential of quinazolinone scaffolds in oncology research (Al-Suwaidan et al., 2016).
Antitubercular Agents
Research into quinazolin-4-ones linked to 1,3-thiazole hybrids has shown promising antibacterial activity, particularly against Mycobacterium tuberculosis. This includes the identification of compounds with better efficacy than standard drugs in inhibiting bacterial growth, suggesting potential applications in treating tuberculosis (Nagaladinne et al., 2020).
Safety And Hazards
As with any chemical compound, the safety and hazards would depend on its specific properties. Proper handling and disposal procedures should be followed.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity.
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-23-12-8-7-11-22(23)26(31)30(27)19-13-20(32-2)15-21(14-19)33-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIINGXLUZHFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)
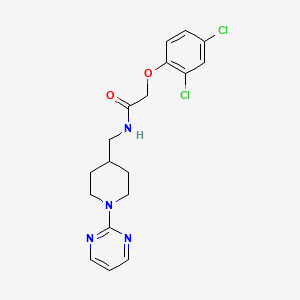
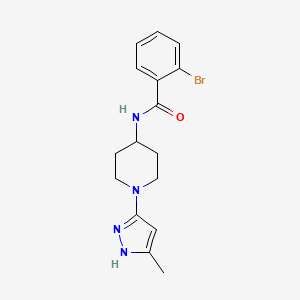
![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
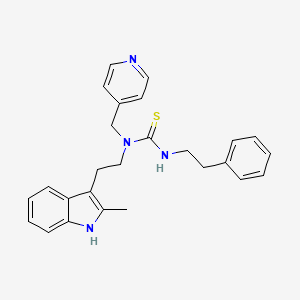
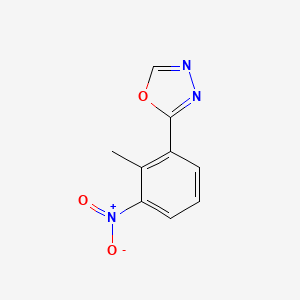
![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)
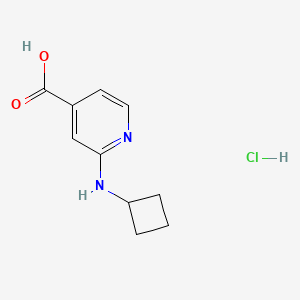
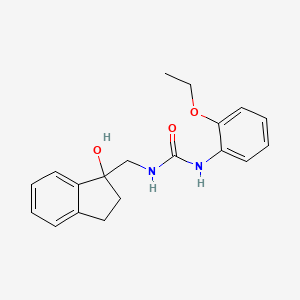
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
